5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide
Description
5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a piperidine moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-13-4-6-15(7-5-13)18-14(2)23-12-17(18)19(22)20-16-8-10-21(3)11-9-16/h4-7,12,16H,8-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBWENLENMBYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2C(=O)NC3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the coupling of a thiophene derivative with a piperidine derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For example, palladium-catalyzed cross-coupling reactions can be employed to form the desired bonds between the thiophene and piperidine moieties.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, the compound has potential applications as a pharmaceutical agent. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
In the industrial sector, 5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
- 5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-sulfonamide
Uniqueness
Compared to similar compounds, 5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide stands out due to its specific substitution pattern and functional groups. These features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
